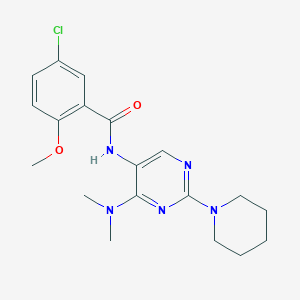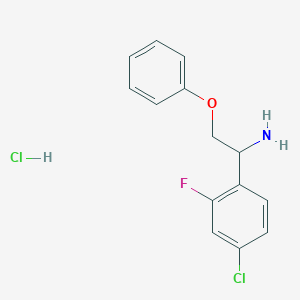
1-(4-Chloro-2-fluorophenyl)-2-phenoxyethanamine;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “1-(4-Chloro-2-fluorophenyl)-2-phenoxyethanamine;hydrochloride” is a derivative of phenyl ethanamine, which is a class of organic compounds known for their psychoactive properties . The presence of the chloro and fluoro groups on the phenyl ring could potentially alter these properties, but without specific studies on this compound, it’s hard to say for sure.
Molecular Structure Analysis
The molecular structure of this compound would consist of two phenyl rings connected by an ethanamine chain. One of the phenyl rings would have chloro and fluoro substituents. The exact spatial arrangement of these groups could significantly affect the compound’s properties .Chemical Reactions Analysis
As an amine, this compound could potentially undergo reactions typical of this functional group, such as acylation or alkylation. The presence of the halogens on the phenyl ring could also make it susceptible to nucleophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. Factors such as the position and nature of the substituents on the phenyl ring could affect properties like melting point, boiling point, solubility, and stability .科学的研究の応用
Synthesis and Characterization
Poly(azomethine-urethane)s Synthesis : Research explored the synthesis of fluorine- and chlorine-containing bisphenols and their non-halogenated analogues. These compounds were used to prepare poly(azomethine-urethane)s, which were characterized for their solubility, viscosity, and thermal properties (Tamareselvy, Venkatarao, & Kothandaraman, 1990).
Novel Polyimides Development : Another study focused on synthesizing a novel fluorinated aromatic diamine monomer. This monomer was used to create new fluorine-containing polyimides with high solubility in various organic solvents and excellent thermal stability (Yin et al., 2005).
Pharmacokinetics and Metabolism
- Selective Androgen Receptor Modulators : A study investigated the pharmacokinetics and metabolism of a selective androgen receptor modulator in rats. This research provides insights into the molecular properties and metabolic profile of such compounds (Wu et al., 2006).
Environmental Impact and Transformation
- Chlorination Treatment on UV Filter : Research examined the transformation characteristics and genotoxicity changes of a UV filter component during chlorination disinfection. This study identified novel by-products and proposed plausible transformation pathways (Sun et al., 2019).
Chemical Synthesis and Applications
Synthesis of Fluorogenic Acetoxymethyl Ethers : This study reported on the use of acetoxymethyl ether groups to mask phenolic fluorophores, leading to profluorophores with desirable characteristics for biochemical and biological systems imaging (Lavis, Chao, & Raines, 2011).
Fluorogenic Detection of Cysteine : Another research focused on developing a method for fluorescence turn-on detection of cysteine using a specific compound. This study highlights the potential for selective detection in biochemical assays (Liu et al., 2015).
将来の方向性
特性
IUPAC Name |
1-(4-chloro-2-fluorophenyl)-2-phenoxyethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClFNO.ClH/c15-10-6-7-12(13(16)8-10)14(17)9-18-11-4-2-1-3-5-11;/h1-8,14H,9,17H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGZQDLPGMAFSJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(C2=C(C=C(C=C2)Cl)F)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14Cl2FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[1-(1-benzofuran-2-yl)propan-2-yl]-4-methoxybenzamide](/img/structure/B2693211.png)
![1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-3-(thiophen-2-yl)urea](/img/structure/B2693214.png)


![(Z)-4-acetyl-N-(7-chloro-3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2693218.png)
![3-(2-(3-((3-(dimethylamino)pyrazin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2693219.png)
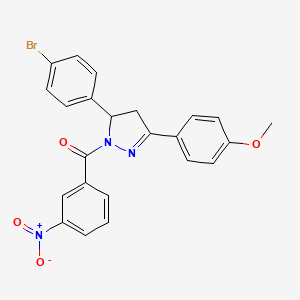

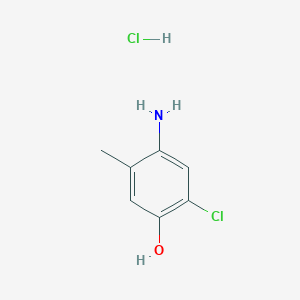
![(Z)-methyl 2-((2-((6-chloro-4H-benzo[d][1,3]dioxin-8-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate](/img/structure/B2693227.png)
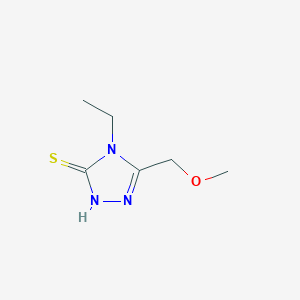
![4-[4-(4-Fluorophenyl)piperazin-1-yl]-4-oxobutanoic acid](/img/structure/B2693230.png)

